molecular formula C31H30N2O2 B11562426 4,4'-methanediylbis(2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol)

4,4'-methanediylbis(2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol)

Cat. No.: B11562426
M. Wt: 462.6 g/mol
InChI Key: UJSAJCQIGWLCAY-UHFFFAOYSA-N
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Description

2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenyl groups and imino linkages, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL typically involves the condensation of 2,3-dimethylbenzaldehyde with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to optimize yield and selectivity.

Major Products Formed

Scientific Research Applications

2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL involves its interaction with specific molecular targets and pathways. The compound’s imino and phenyl groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-6-METHOXYPHENOL
  • 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-6-ETHOXYPHENOL

Uniqueness

Compared to similar compounds, 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL is unique due to its specific substitution pattern and the presence of both hydroxyl and imino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H30N2O2

Molecular Weight

462.6 g/mol

IUPAC Name

2-[(2,3-dimethylphenyl)iminomethyl]-4-[[3-[(2,3-dimethylphenyl)iminomethyl]-4-hydroxyphenyl]methyl]phenol

InChI

InChI=1S/C31H30N2O2/c1-20-7-5-9-28(22(20)3)32-18-26-16-24(11-13-30(26)34)15-25-12-14-31(35)27(17-25)19-33-29-10-6-8-21(2)23(29)4/h5-14,16-19,34-35H,15H2,1-4H3

InChI Key

UJSAJCQIGWLCAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=CC(=C4C)C)O)C

Origin of Product

United States

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